molecular formula C14H14ClNO2 B13635416 3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid

3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B13635416
M. Wt: 263.72 g/mol
InChI Key: PZZUKOKEOHIWKD-UHFFFAOYSA-N
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Description

3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a butan-2-yl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butan-2-yl group and the chlorine atom. The carboxylic acid group is usually introduced through oxidation reactions.

    Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).

    Carboxylation: The carboxylic acid group can be introduced by oxidizing a methyl group at the fourth position using potassium permanganate or other strong oxidizing agents.

Industrial Production Methods

Industrial production of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4,6-dicarboxylic acid.

    Reduction: The compound can be reduced to form 3-(butan-2-yl)-6-chloroquinoline-4-methanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Quinoline-4,6-dicarboxylic acid.

    Reduction: 3-(butan-2-yl)-6-chloroquinoline-4-methanol.

    Substitution: 3-(butan-2-yl)-6-aminoquinoline-4-carboxylic acid, 3-(butan-2-yl)-6-thioquinoline-4-carboxylic acid.

Scientific Research Applications

3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of dyes, pigments, and other materials where quinoline derivatives are valuable.

Mechanism of Action

The mechanism of action of 3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.

    Modulating Receptors: Binding to and modulating the activity of specific receptors involved in disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the butan-2-yl and chlorine substituents.

    6-Chloroquinoline-4-carboxylic acid: Lacks the butan-2-yl group.

    3-(butan-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom.

Uniqueness

3-(butan-2-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the butan-2-yl group, chlorine atom, and carboxylic acid group in specific positions on the quinoline ring can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

3-butan-2-yl-6-chloroquinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

PZZUKOKEOHIWKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl

Origin of Product

United States

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